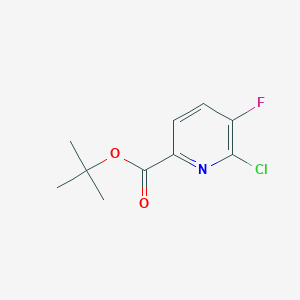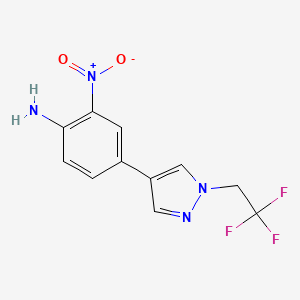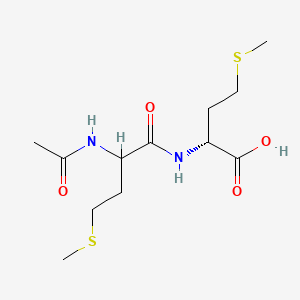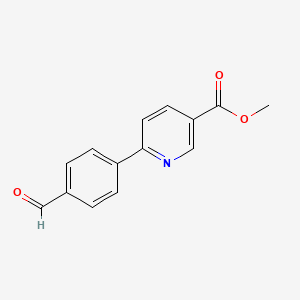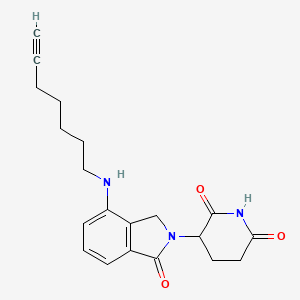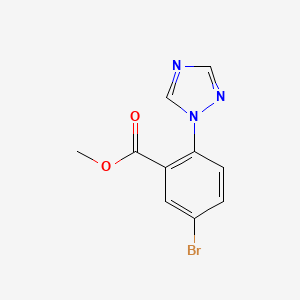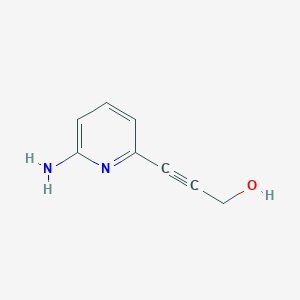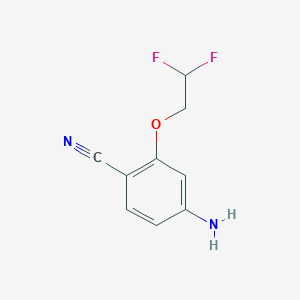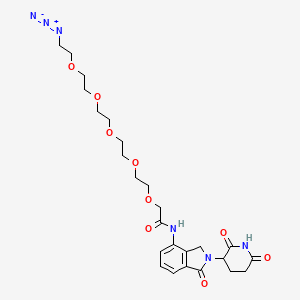
Lenalidomide-acetamido-O-PEG4-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-PEG4-C2-azide is a synthetic compound that combines the therapeutic properties of lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is particularly significant in the field of targeted protein degradation and drug delivery systems due to its ability to conjugate with other molecules, enhancing its versatility and efficacy in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetamido-O-PEG4-C2-azide typically involves multiple steps:
Starting Material: Lenalidomide is used as the starting material.
Azide Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-acetamido-O-PEG4-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Reducing agents such as triphenylphosphine can be used to convert the azide group to an amine.
Major Products:
Triazoles: Formed through click chemistry reactions.
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-PEG4-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the development of novel therapeutic agents and drug delivery platforms.
Mécanisme D'action
The mechanism of action of Lenalidomide-acetamido-O-PEG4-C2-azide involves its ability to bind to specific molecular targets and modulate their activity. The PEG4 linker enhances the solubility and bioavailability of the compound, while the azide group allows for further functionalization through click chemistry. This compound can induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system, leading to their subsequent degradation .
Comparaison Avec Des Composés Similaires
Lenalidomide-acetamido-O-PEG4-C2-azide is unique due to its combination of lenalidomide, a PEG4 linker, and an azide group. Similar compounds include:
Lenalidomide-acetamido-O-PEG4-C2-Cl: Similar structure but with a chlorine group instead of an azide.
Lenalidomide 4’-PEG2-azide: A shorter PEG linker compared to PEG4.
Thalidomide Derivatives: Such as pomalidomide, which share the core structure of lenalidomide but differ in their functional groups and linkers.
These compounds highlight the versatility and potential of this compound in various scientific and medical applications.
Propriétés
Formule moléculaire |
C25H34N6O9 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34N6O9/c26-30-27-6-7-36-8-9-37-10-11-38-12-13-39-14-15-40-17-23(33)28-20-3-1-2-18-19(20)16-31(25(18)35)21-4-5-22(32)29-24(21)34/h1-3,21H,4-17H2,(H,28,33)(H,29,32,34) |
Clé InChI |
TXHZADMXFFFCBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

